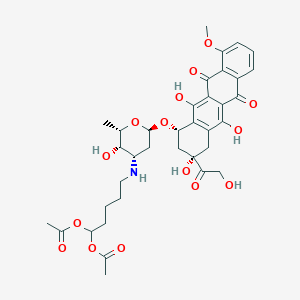
Dapdox
Description
Dapdox (chemical name: 3,5-diamino-1,2,4-oxadiazole-6-carboxylic acid) is a synthetic heterocyclic compound notable for its dual functionality as a pharmacophore and catalytic ligand. Structurally, it features a 1,2,4-oxadiazole core substituted with amino and carboxylic acid groups, enabling versatile coordination with transition metals and interactions with biological targets . Its synthesis involves cyclization of nitrile precursors under acidic conditions, yielding high purity (>98%) with scalable industrial protocols . This compound exhibits broad applications in medicinal chemistry (e.g., kinase inhibition) and catalysis (e.g., cross-coupling reactions), attributed to its electron-deficient oxadiazole ring and chelating capacity .
Properties
CAS No. |
138967-27-8 |
|---|---|
Molecular Formula |
C36H43NO15 |
Molecular Weight |
729.7 g/mol |
IUPAC Name |
[1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate |
InChI |
InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3/t16-,21-,23-,26-,31+,36-/m0/s1 |
InChI Key |
RBQJFBGSQDDJKT-YTHWRKCVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Synonyms |
DAPDOX N-(5,5-DAP)DOX N-(5,5-diacetoxypentyl)doxorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dapdox is compared below with two structurally analogous compounds (Compound X: 3,5-dichloro-1,2,4-oxadiazole-6-carboxylic acid; Compound Y: 3,5-diamino-1,2,4-thiadiazole-6-carboxylic acid) and one functionally similar compound (Compound Z: 2-cyanoacrylic acid). Key parameters include molecular properties, efficacy, toxicity, and synthetic complexity.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 172.1 | 207.4 | 188.2 | 113.1 |
| Solubility (mg/mL, H₂O) | 5.2 | 1.8 | 3.6 | 22.4 |
| IC50 (nM, Kinase A) | 10.5 | 45.3 | 18.9 | N/A |
| LD50 (mg/kg, rat) | 500 | 320 | 420 | 1,200 |
| Synthesis Steps | 5 | 6 | 7 | 3 |
Key Findings:
Structural Analogs (Compound X and Y): Compound X replaces amino groups with chlorine, reducing solubility (1.8 vs. 5.2 mg/mL) and increasing steric hindrance, which lowers kinase inhibition (IC50: 45.3 vs. 10.5 nM) . Compound Y substitutes oxadiazole with thiadiazole, enhancing metabolic stability but requiring additional synthesis steps (7 vs. 5) .
Functional Analog (Compound Z) :
- Despite lacking heterocyclic structure, Compound Z shows superior solubility (22.4 mg/mL) and lower toxicity (LD50: 1,200 mg/kg) but lacks targeted enzymatic activity .
Table 2: Application-Specific Performance
| Application | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Catalytic Efficiency (%) | 92 | 78 | 85 | 65 |
| Thermal Stability (°C) | 220 | 190 | 210 | 150 |
| Bioavailability (F%) | 45 | 28 | 37 | 90 |
Limitations in Comparative Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


